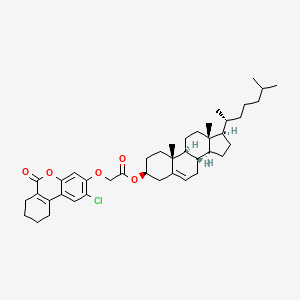
C42H57ClO5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C42H57ClO5 Halichondrin B . It is a complex polyether macrolide originally isolated from the marine sponge Halichondria okadai. Halichondrin B is notable for its potent anticancer properties and has been the subject of extensive research due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halichondrin B is highly complex due to its intricate structure. The total synthesis involves multiple steps, including the formation of various rings and the introduction of multiple stereocenters. Key steps in the synthesis include:
Formation of the Macrocyclic Ring: This involves the cyclization of a linear precursor to form the macrocyclic ring structure.
Introduction of Stereocenters: This is achieved through various stereoselective reactions, including asymmetric hydrogenation and aldol reactions.
Formation of the Polyether Rings: This involves the use of epoxide-opening reactions to form the polyether rings.
Industrial Production Methods
Due to the complexity of its structure, Halichondrin B is not typically produced on an industrial scale. Instead, it is often obtained through extraction from natural sources or through semi-synthetic methods, where simpler precursors are modified to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
Halichondrin B undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: This can be used to modify the functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the biological activity of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can lead to the formation of alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Halichondrin B is used as a model compound for studying complex natural product synthesis. Its intricate structure provides a challenging target for synthetic chemists, and successful synthesis of Halichondrin B is considered a significant achievement.
Biology
In biology, Halichondrin B is used to study the mechanisms of cell division and apoptosis. Its potent anticancer properties make it a valuable tool for understanding how cancer cells proliferate and how they can be targeted for treatment.
Medicine
In medicine, Halichondrin B has been investigated as a potential anticancer drug. Its ability to inhibit cell division makes it a promising candidate for the treatment of various types of cancer, including breast cancer and leukemia.
Industry
In industry, Halichondrin B is used in the development of new anticancer drugs. Its unique structure and potent biological activity make it a valuable starting point for the development of new therapeutic agents.
Mechanism of Action
Halichondrin B exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, Halichondrin B prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This leads to the arrest of cell division and ultimately to cell death. The molecular targets and pathways involved in this process include the inhibition of microtubule polymerization and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Eribulin: A synthetic derivative of Halichondrin B that is used as an anticancer drug.
Paclitaxel: Another anticancer drug that also targets microtubules but has a different structure.
Vinblastine: A natural product that also inhibits microtubule formation but has a different mechanism of action.
Uniqueness
Halichondrin B is unique due to its complex structure and potent biological activity. Unlike other compounds that target microtubules, Halichondrin B has a distinct mechanism of action and a unique structure that makes it a valuable tool for scientific research and drug development.
Properties
Molecular Formula |
C42H57ClO5 |
|---|---|
Molecular Weight |
677.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C42H57ClO5/c1-25(2)9-8-10-26(3)33-15-16-34-31-14-13-27-21-28(17-19-41(27,4)35(31)18-20-42(33,34)5)47-39(44)24-46-38-23-37-32(22-36(38)43)29-11-6-7-12-30(29)40(45)48-37/h13,22-23,25-26,28,31,33-35H,6-12,14-21,24H2,1-5H3/t26-,28+,31+,33-,34+,35+,41+,42-/m1/s1 |
InChI Key |
FIMJXCLNGUECQD-KOHJHLFMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C7=C(CCCC7)C(=O)OC6=C5)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C7=C(CCCC7)C(=O)OC6=C5)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















